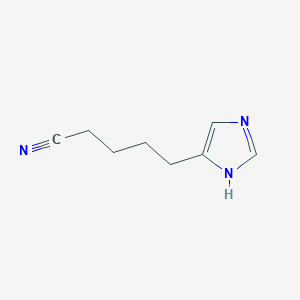

5-(1H-imidazol-5-yl)pentanenitrile

Beschreibung

5-(1H-Imidazol-5-yl)pentanenitrile is a nitrile derivative featuring a pentanenitrile chain substituted at the fifth carbon with a 1H-imidazol-5-yl group. This compound combines the electron-withdrawing nitrile group (-C≡N) with the aromatic heterocyclic imidazole ring, which is known for its biological relevance in coordination chemistry and medicinal applications .

Eigenschaften

IUPAC Name |

5-(1H-imidazol-5-yl)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-5-3-1-2-4-8-6-10-7-11-8/h6-7H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPXDNFRFIBHQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717456 | |

| Record name | 5-(1H-Imidazol-5-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56866-60-5 | |

| Record name | 5-(1H-Imidazol-5-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-imidazol-5-yl)pentanenitrile can be achieved through several methods. One common approach involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the use of a copper-catalyzed [3 + 2] cycloaddition reaction, which provides multisubstituted imidazoles in good yields and high regioselectivity .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods are scalable and can be optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1H-imidazol-5-yl)pentanenitrile undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the nitrile group to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include nickel and copper catalysts for cyclization, as well as oxidizing and reducing agents for modifying the functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield primary amines.

Wissenschaftliche Forschungsanwendungen

5-(1H-imidazol-5-yl)pentanenitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(1H-imidazol-5-yl)pentanenitrile involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function . The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Substituent Effects on Reactivity and Binding: The nitrile group in 5-(1H-imidazol-5-yl)pentanenitrile provides distinct electronic properties compared to esters (e.g., in ethyl 5-(1-methyl-5-nitro-benzimidazol-2-yl)pentanoate) or hydroxymethyl groups (e.g., 1-pentyl-5-(hydroxymethyl)imidazole). Nitriles are less polar than esters but more reactive toward nucleophilic attack, enabling diverse synthetic applications . The dimethyl substitution in 5-(4,5-dimethyl-1H-imidazol-1-yl)pentanenitrile introduces steric effects that could hinder interactions in biological systems, contrasting with the unsubstituted imidazole in the parent compound .

Biological Relevance: Imidazole derivatives, including 5-(1H-imidazol-5-yl)pentanenitrile, are critical in drug design due to their ability to coordinate metal ions or participate in hydrogen bonding. For example, imidazole-containing inhibitors of SARS-CoV-2 main protease bind residues like Ser144 and His163, highlighting the importance of imidazole positioning . Benzimidazole analogs (e.g., ethyl 5-(1-methyl-5-nitro-benzimidazol-2-yl)pentanoate) exhibit enhanced aromatic interactions but may face metabolic instability compared to simpler imidazole derivatives .

Physicochemical Properties :

- The nitrile group in 5-(1H-imidazol-5-yl)pentanenitrile confers higher chemical stability than the ester group in related compounds, which are prone to hydrolysis under acidic or basic conditions .

- Lipophilicity trends: 5-(4,5-Dimethyl-1H-imidazol-1-yl)pentanenitrile > 5-(1H-imidazol-5-yl)pentanenitrile > 1-pentyl-5-(hydroxymethyl)imidazole, based on substituent contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.